molecular formula C11H14F3N3 B1466787 6-[3-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine CAS No. 1479512-44-1

6-[3-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine

Cat. No. B1466787
CAS RN: 1479512-44-1
M. Wt: 245.24 g/mol
InChI Key: JXDQWNWBQDWHAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-[3-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine” is a chemical compound. It is related to a class of compounds that have been studied for their potential anti-tubercular activity .

Scientific Research Applications

Drug Synthesis and Design

Piperidine derivatives are pivotal in the synthesis of drugs due to their versatile pharmacological properties. The trifluoromethyl group in particular is known for enhancing the metabolic stability and bioavailability of pharmaceuticals . This compound can be used to create novel drugs with improved efficacy and reduced side effects.

Pharmacological Applications

The piperidine moiety is present in many FDA-approved drugs and is associated with a wide range of pharmacological activities. It’s utilized in the development of anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents .

Biological Activity Enhancement

The presence of the trifluoromethyl group in piperidine derivatives has been shown to enhance biological activity. This can lead to the development of more potent and selective agents for treating various diseases .

properties

IUPAC Name

6-[3-(trifluoromethyl)piperidin-1-yl]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3/c12-11(13,14)8-2-1-5-17(7-8)10-4-3-9(15)6-16-10/h3-4,6,8H,1-2,5,7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDQWNWBQDWHAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[3-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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